molecular formula C18H13F2NO3 B15009247 (4E)-5-(2-fluorophenyl)-1-(4-fluorophenyl)-4-(1-hydroxyethylidene)pyrrolidine-2,3-dione

(4E)-5-(2-fluorophenyl)-1-(4-fluorophenyl)-4-(1-hydroxyethylidene)pyrrolidine-2,3-dione

Katalognummer: B15009247
Molekulargewicht: 329.3 g/mol
InChI-Schlüssel: HVCJIYUJGLOKAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4E)-5-(2-fluorophenyl)-1-(4-fluorophenyl)-4-(1-hydroxyethylidene)pyrrolidine-2,3-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-5-(2-fluorophenyl)-1-(4-fluorophenyl)-4-(1-hydroxyethylidene)pyrrolidine-2,3-dione typically involves multi-step organic reactions. The starting materials often include fluorinated benzene derivatives and pyrrolidine precursors. Common synthetic routes may involve:

    Aldol Condensation: This reaction can be used to form the hydroxyethylidene group.

    Cyclization: Formation of the pyrrolidine ring through intramolecular cyclization.

    Fluorination: Introduction of fluorine atoms using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethylidene group.

    Reduction: Reduction reactions could target the carbonyl groups in the pyrrolidine-2,3-dione structure.

    Substitution: The fluorine atoms on the phenyl rings can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).

    Nucleophiles: Sodium methoxide (NaOMe), Sodium ethoxide (NaOEt).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Study of Reaction Mechanisms: Helps in understanding the behavior of fluorinated compounds in various chemical reactions.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structure.

    Receptor Binding Studies: Investigated for its ability to bind to certain biological receptors.

Medicine

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory or anticancer properties.

Industry

    Material Science: Used in the development of new materials with specific properties, such as increased stability or reactivity.

Wirkmechanismus

The mechanism of action of (4E)-5-(2-fluorophenyl)-1-(4-fluorophenyl)-4-(1-hydroxyethylidene)pyrrolidine-2,3-dione would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atoms could enhance binding affinity and selectivity due to their electronegativity and ability to form hydrogen bonds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (4E)-5-(2-chlorophenyl)-1-(4-chlorophenyl)-4-(1-hydroxyethylidene)pyrrolidine-2,3-dione: Similar structure with chlorine atoms instead of fluorine.

    (4E)-5-(2-bromophenyl)-1-(4-bromophenyl)-4-(1-hydroxyethylidene)pyrrolidine-2,3-dione: Similar structure with bromine atoms instead of fluorine.

Uniqueness

The presence of fluorine atoms in (4E)-5-(2-fluorophenyl)-1-(4-fluorophenyl)-4-(1-hydroxyethylidene)pyrrolidine-2,3-dione can significantly influence its chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets compared to other halogens like chlorine or bromine.

Eigenschaften

Molekularformel

C18H13F2NO3

Molekulargewicht

329.3 g/mol

IUPAC-Name

3-acetyl-2-(2-fluorophenyl)-1-(4-fluorophenyl)-4-hydroxy-2H-pyrrol-5-one

InChI

InChI=1S/C18H13F2NO3/c1-10(22)15-16(13-4-2-3-5-14(13)20)21(18(24)17(15)23)12-8-6-11(19)7-9-12/h2-9,16,23H,1H3

InChI-Schlüssel

HVCJIYUJGLOKAU-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2F)C3=CC=C(C=C3)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.